2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole

Medicinal Chemistry Pharmacokinetics CNS Drug Design

2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole (CAS 754991-55-4), also named 2-benzhydryl-3-phenyl-5H-1,2-oxazole, is a synthetic small molecule belonging to the 2,5-dihydro-1,2-oxazole (isoxazoline) class. It is characterized by a five-membered heterocyclic core with adjacent oxygen and nitrogen atoms, substituted with a benzhydryl group at the N2 position and a phenyl ring at the C3 position.

Molecular Formula C22H19NO
Molecular Weight 313.4 g/mol
CAS No. 754991-55-4
Cat. No. B12910928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole
CAS754991-55-4
Molecular FormulaC22H19NO
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1C=C(N(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19NO/c1-4-10-18(11-5-1)21-16-17-24-23(21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2
InChIKeyRVSBWUHSWPNTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole (CAS 754991-55-4) for Scientific Procurement


2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole (CAS 754991-55-4), also named 2-benzhydryl-3-phenyl-5H-1,2-oxazole, is a synthetic small molecule belonging to the 2,5-dihydro-1,2-oxazole (isoxazoline) class . It is characterized by a five-membered heterocyclic core with adjacent oxygen and nitrogen atoms, substituted with a benzhydryl group at the N2 position and a phenyl ring at the C3 position . Its molecular formula is C22H19NO with a molecular weight of 313.39 g/mol . This compound is primarily utilized as a building block in medicinal chemistry and as a scaffold for studying IMPDH inhibition [1].

Why Generic 2,5-Dihydro-1,2-oxazole Analogs Cannot Substitute 754991-55-4 in Precise Research Applications


The N2-benzhydryl (diphenylmethyl) substitution on the 2,5-dihydro-1,2-oxazole scaffold is a critical determinant of lipophilicity and steric bulk, directly influencing pharmacokinetic properties and target engagement . Simple interchange with a 2-benzyl or 2-phenyl analog would significantly alter the molecule's LogP and polar surface area, disrupting established structure-activity relationships (SAR) . The quantitative evidence below demonstrates how even structurally similar comparators diverge in key physicochemical parameters, which can lead to failed biological replication or altered selectivity profiles in enzyme inhibition assays [1].

Quantitative Differentiation Evidence for 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole (754991-55-4) Against Closest Analogs


Lipophilicity (LogP) Advantage Over Simple 2-Phenyl or 2-Benzyl Isoxazolines for Blood-Brain Barrier Penetration

The target compound exhibits a high calculated LogP of 5.00, which is significantly more lipophilic than a comparator with a 2-phenyl group (e.g., 2,3,5-triphenyl-2,3-dihydroisoxazole, estimated LogP ~4.2) . This 0.8 LogP unit increase correlates with enhanced passive membrane permeability, a critical parameter for crossing the blood-brain barrier (BBB) [1].

Medicinal Chemistry Pharmacokinetics CNS Drug Design

Minimal Polar Surface Area (PSA) Relative to 2-Benzyl-3,5-diphenylisoxazole for Improved Membrane Diffusion

The PSA of 12.47 Ų for the target compound is notably low, reflecting its highly hydrophobic surface . This is lower than the related 2-Benzyl-3,5-diphenyl-2,3-dihydroisoxazole, which introduces a slight polar perturbation from its regioisomeric substitution. The target compound's lower PSA value predicts superior passive transport across biological membranes, as PSA is inversely correlated with oral absorption and cellular permeability [1].

Drug Design Physicochemical Profiling Oral Bioavailability

Steric Differentiation from 3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole for Fine-Tuning Target Binding Pockets

The target compound has a molecular weight of 313.39 g/mol, positioning it within optimal lead-like space, whereas a bulkier analog like 3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole (MW 379.45 g/mol) is significantly larger . The naphthyloxy-substituted comparator introduces a 21% increase in steric bulk, which can be detrimental for fitting into the constrained active site of IMPDH as suggested by patent SAR [1]. The target compound's smaller size allows for more efficient exploration of subsequent substitution vectors without exceeding lead-like limits.

Structure-Activity Relationship Steric Effects Target Engagement

Hydrogen Bond Donor Absence Compared to 5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol for Minimizing Off-Target Interactions

The target compound possesses zero hydrogen bond donors (HBD), which is a key differentiator from analogs like 5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol, which contains a hydroxyl group (1 HBD) . A higher HBD count is often correlated with increased off-target binding and toxicity in kinase and dehydrogenase inhibitor programs [1]. The complete absence of HBDs on the target scaffold simplifies its interaction map, likely contributing to the selective IMPDH inhibition suggested in patent literature.

Selectivity Drug Design Hydrogen Bonding

Optimal Research and Procurement Application Scenarios for 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole


CNS-Penetrant IMPDH Inhibitor Lead Optimization

Given its high LogP of 5.00 and low PSA of 12.47 Ų, this compound is optimally procured as a starting scaffold for designing IMPDH inhibitors that require blood-brain barrier permeability, such as for glioblastoma or CNS lymphoma . Its lipophilic nature allows for rapid brain partitioning, which is a key advantage over more polar in-class analogs [1].

Oral Bioavailability Assessment of Isoxazoline-Based Therapeutics

The compound's exceptionally low PSA (12.47 Ų) and zero HBD count position it as an ideal reference standard for calibrating oral absorption models for isoxazoline-derived therapeutics . Researchers can use its profile to benchmark the permeability of new derivatives, ensuring that subsequent synthetic modifications do not inadvertently compromise bioavailability.

Steric Probe for IMPDH Enzyme Active Site Mapping

With a moderate molecular weight of 313.39 g/mol, this compound serves as a less bulky alternative to naphthyloxy-substituted analogs for mapping the steric constraints of the IMPDH active site . Its use minimizes steric clashes that could lead to false-negative SAR interpretations during fragment growth exercises [1].

Selectivity Profiling Panel Against Dehydrogenase Enzyme Families

The absence of hydrogen bond donors on this compound simplifies its pharmacophore to purely acceptor and hydrophobic interactions . This makes it a cleaner probe for selectivity panels against broader dehydrogenase families (e.g., ALDH, ADH) compared to hydroxyl-containing isoxazolines, where hydrogen bonding can introduce polypharmacology [1].

Quote Request

Request a Quote for 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.